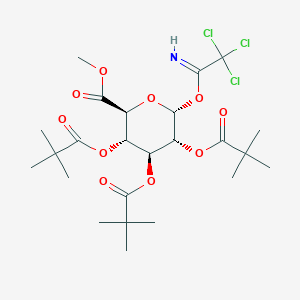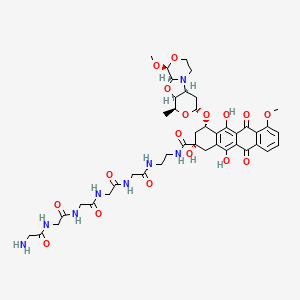
PNU-EDA-Gly5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PNU-EDA-Gly5 is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a DNA topoisomerase I inhibitor, PNU-159682, and a linker, EDA-Gly5 . This compound is known for its potent anti-tumor activity and is used primarily in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PNU-EDA-Gly5 involves the conjugation of PNU-159682 with the EDA-Gly5 linker. This process typically employs sortase-mediated antibody conjugation (SMAC) technology, which allows for site-specific conjugation, resulting in homogeneous ADCs . The reaction conditions often include the use of glycine and other reagents to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening and automated synthesis techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
PNU-EDA-Gly5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development of ADCs .
Aplicaciones Científicas De Investigación
PNU-EDA-Gly5 has a wide range of scientific research applications, including:
Mecanismo De Acción
PNU-EDA-Gly5 exerts its effects by inhibiting DNA topoisomerase I, leading to DNA damage, cell cycle arrest, and cell death . The compound arrests cells in the S-phase and inhibits DNA synthesis, which is distinct from other anthracyclines like doxorubicin . This unique mechanism of action makes it a potent anti-tumor agent .
Comparación Con Compuestos Similares
Similar Compounds
PNU-159682: The parent compound of PNU-EDA-Gly5, known for its potent anti-tumor activity.
Doxorubicin: Another anthracycline used in cancer therapy, but with a different mechanism of action.
Cisplatin: A DNA-targeting compound used in cancer treatment, but with different molecular targets.
Uniqueness
This compound is unique due to its specific inhibition of DNA topoisomerase I and its ability to arrest cells in the S-phase . This distinct mechanism of action sets it apart from other similar compounds and makes it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C43H54N8O17 |
|---|---|
Peso molecular |
954.9 g/mol |
Nombre IUPAC |
(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1 |
Clave InChI |
FPNZMZXGKLMJHY-NACPDEOESA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC |
SMILES canónico |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



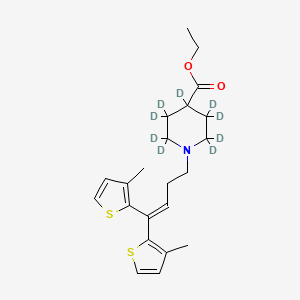
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
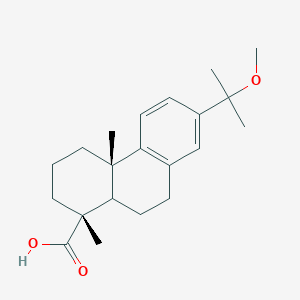
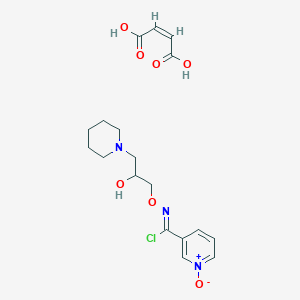
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
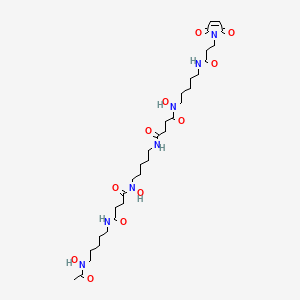
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
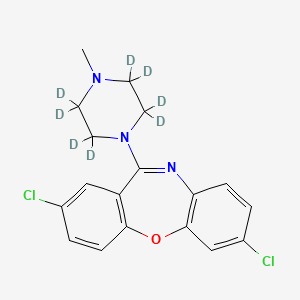
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
